IDO1 Inhibitory Potency: 4-CF₃ Indole vs. Unfluorinated Indole Scaffold Class
4-(Trifluoromethyl)-1H-indol-6-amine exhibits an IDO1 IC₅₀ of 7 nM in human HeLa cells [1]. In contrast, the median potency for a set of unfluorinated indole-6-amine derivatives in similar assays is approximately 500 nM [2]. The 4-CF₃ substitution confers a 71-fold improvement in potency.
| Evidence Dimension | IDO1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 7 nM |
| Comparator Or Baseline | Unfluorinated indole-6-amine class (median) |
| Quantified Difference | 71-fold lower IC₅₀ (7 nM vs. 500 nM) |
| Conditions | Human HeLa cells, tryptophan substrate, 24-hour incubation, RFMS assay [1] |
Why This Matters
This magnitude of potency difference dictates the compound's suitability as a lead-like scaffold for IDO1-targeted immuno-oncology programs, where sub-100 nM cellular activity is a common progression criterion.
- [1] BindingDB. BDBM50578648 (CHEMBL4873803): 4-(Trifluoromethyl)-1H-indol-6-amine. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50578648. View Source
- [2] Röhrig, U. F., et al. (2015). Rational Design of Indoleamine 2,3-Dioxygenase Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421-9437. (Class median IC₅₀ for unfluorinated indoles ≈ 500 nM). View Source
